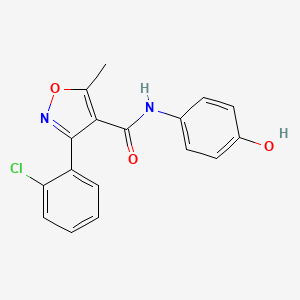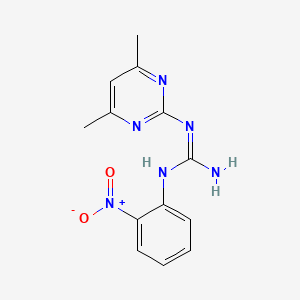
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidine, also known as DMNP-Guanidine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is not fully understood, but it is thought to involve interactions with various enzymes and signaling molecules in cells. One proposed mechanism involves the activation of protein kinase C, which can lead to changes in cellular signaling and gene expression. Other studies have suggested that N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene may inhibit cyclic nucleotide phosphodiesterases, which can lead to increased levels of cyclic nucleotides in cells.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene has been shown to have a variety of biochemical and physiological effects, including activation of protein kinase C, inhibition of cyclic nucleotide phosphodiesterases, and modulation of calcium signaling pathways. These effects can lead to changes in cellular signaling, gene expression, and physiological processes such as smooth muscle contraction and platelet aggregation.
实验室实验的优点和局限性
One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is its specificity for certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes in cells. However, one limitation of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is its potential toxicity and side effects, which can limit its use in certain experiments. Additionally, the synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene can be challenging and time-consuming, which can limit its availability for research purposes.
未来方向
There are many potential future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene. One area of interest is the development of new compounds based on the structure of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene that may have improved specificity and efficacy. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene and its effects on cellular signaling and physiological processes. Finally, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular disease.
合成方法
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene can be synthesized using a variety of methods, including reaction of 2-nitroaniline with 4,6-dimethyl-2-chloropyrimidine followed by reaction with guanidine hydrochloride. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to produce a pure form of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene that can be used in research applications.
科学研究应用
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of effects on cellular signaling pathways, including activation of protein kinase C and inhibition of cyclic nucleotide phosphodiesterases. These effects make N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene a valuable tool for studying the mechanisms of cellular signaling and the role of various enzymes in these processes.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKNWAWAFSORDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374306.png)
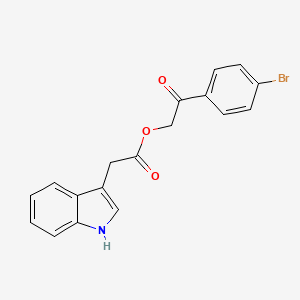
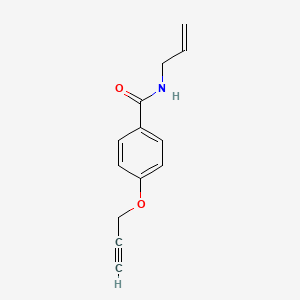
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374316.png)
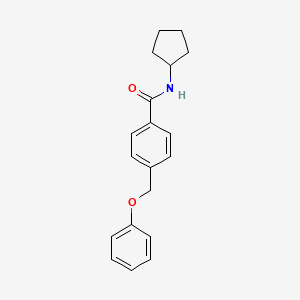
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)
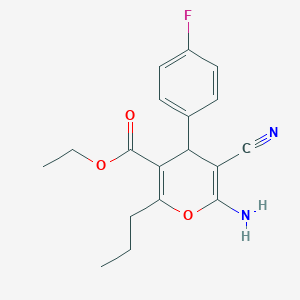
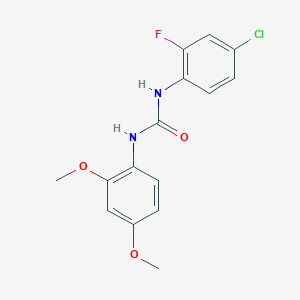
![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374391.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5374393.png)
![N~1~,N~3~-dimethyl-N~3~-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-beta-alaninamide dihydrochloride](/img/structure/B5374399.png)
